2-Hydroxy-5-oxo-Rivaroxaban is a derivative of Rivaroxaban, which is an oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. Rivaroxaban works by directly inhibiting Factor Xa, an essential component in the coagulation cascade. The compound is classified under the category of direct oral anticoagulants and is known for its effectiveness in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
2-Hydroxy-5-oxo-Rivaroxaban belongs to the class of oxazolidinone derivatives, which are characterized by their unique bicyclic structure that contains both a morpholine and a thiophene moiety. As a pharmaceutical compound, it is classified as an anticoagulant agent.
The synthesis of 2-Hydroxy-5-oxo-Rivaroxaban typically involves several steps that include the preparation of key intermediates. The most common method utilizes a multi-step synthesis approach starting from readily available precursors.
2-Hydroxy-5-oxo-Rivaroxaban features a complex molecular structure characterized by:
The molecular formula for Rivaroxaban is C19H18ClN3O5S. The molecular weight is approximately 435.88 g/mol. The compound exhibits specific stereochemistry due to its chiral centers, which are crucial for its biological activity.
The primary chemical reaction involved in the formation of 2-Hydroxy-5-oxo-Rivaroxaban includes nucleophilic acyl substitution where the amine group from the morpholine reacts with the carbonyl carbon of the thiophene derivative.
The reaction conditions are critical for achieving high yields; therefore, parameters such as solvent choice, temperature control, and reaction time must be optimized. For example, utilizing DMSO as a solvent helps solubilize reactants and facilitates better interaction between them .
The mechanism of action for Rivaroxaban involves direct inhibition of Factor Xa, preventing thrombin formation and subsequent fibrin clot formation. This action significantly reduces thrombus development in patients at risk for cardiovascular events.
In terms of pharmacodynamics, Rivaroxaban exhibits rapid absorption with peak plasma concentrations reached within 2 to 4 hours post-administration. Its bioavailability is approximately 66%, and it has a half-life ranging from 5 to 9 hours depending on renal function .
Relevant data indicates that Rivaroxaban's stability can be influenced by pH levels and temperature during storage .
2-Hydroxy-5-oxo-Rivaroxaban serves primarily as an intermediate in the synthesis of Rivaroxaban itself but also holds potential for research into new anticoagulant therapies or modifications aimed at improving efficacy or reducing side effects. Its study contributes to understanding anticoagulation mechanisms and developing safer therapeutic options for patients with thromboembolic disorders .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7